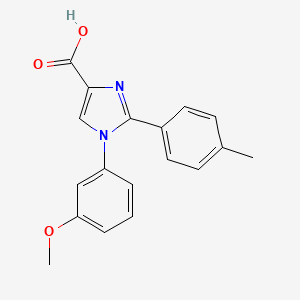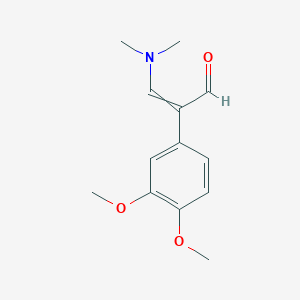![molecular formula C16H14ClN5 B8474654 3-[4-(6-Chloropyridin-3-yl)pyrimidin-2-ylamino]-4-methylaniline](/img/structure/B8474654.png)
3-[4-(6-Chloropyridin-3-yl)pyrimidin-2-ylamino]-4-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(6-Chloropyridin-3-yl)pyrimidin-2-ylamino]-4-methylaniline is a complex organic compound that features a pyrimidine ring substituted with a chloropyridinyl group and a methylbenzene diamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(6-Chloropyridin-3-yl)pyrimidin-2-ylamino]-4-methylaniline typically involves multi-step organic reactions. One common method starts with the preparation of 2-chloro-5-(chloromethyl)pyridine, which is then reacted with various primary aliphatic amines, hydrazine, and hydrazide to obtain the desired cyclization products . The reaction conditions often involve refluxing in suitable solvents and the use of catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
3-[4-(6-Chloropyridin-3-yl)pyrimidin-2-ylamino]-4-methylaniline can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reduction reactions may involve hydrogenation using catalysts like palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloropyridinyl group.
Common Reagents and Conditions
Common reagents used in these reactions include m-CPBA for oxidation, hydrogen gas with palladium catalysts for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
3-[4-(6-Chloropyridin-3-yl)pyrimidin-2-ylamino]-4-methylaniline has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 3-[4-(6-Chloropyridin-3-yl)pyrimidin-2-ylamino]-4-methylaniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 3-[4-(6-Chloropyridin-3-yl)pyrimidin-2-ylamino]-4-methylaniline include:
- 2-(6-chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide
- 3-[(6-chloropyridin-3-yl)methyl]-6-substituted-6,7-dihydro-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-imines
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C16H14ClN5 |
|---|---|
Molekulargewicht |
311.77 g/mol |
IUPAC-Name |
3-N-[4-(6-chloropyridin-3-yl)pyrimidin-2-yl]-4-methylbenzene-1,3-diamine |
InChI |
InChI=1S/C16H14ClN5/c1-10-2-4-12(18)8-14(10)22-16-19-7-6-13(21-16)11-3-5-15(17)20-9-11/h2-9H,18H2,1H3,(H,19,21,22) |
InChI-Schlüssel |
VURBEDYRWZHJTB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)N)NC2=NC=CC(=N2)C3=CN=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,6-Diazabicyclo[5.4.0]undeca-6-ene](/img/structure/B8474594.png)
![4-[(1-Cyclopentyl-2-methyl-1H-imidazol-4-yl)ethynyl]-2-methylpyridine](/img/structure/B8474600.png)









